molecular formula C18H21ClFN5O3S B2597024 4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine CAS No. 1202995-31-0

4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

Cat. No.: B2597024
CAS No.: 1202995-31-0
M. Wt: 441.91
InChI Key: KFHXZSDAMDMXAI-UHFFFAOYSA-N
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Description

4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a complex organic compound that features a combination of several functional groups, including a chlorofluorophenyl group, a sulfonyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale, ensuring efficient use of reagents and catalysts, and minimizing waste. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while substitution reactions could yield a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol
  • 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine

Uniqueness

4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN5O3S/c19-15-11-14(1-2-16(15)20)29(26,27)25-5-3-23(4-6-25)17-12-18(22-13-21-17)24-7-9-28-10-8-24/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHXZSDAMDMXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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